1-Butan-2-ylindole-3-carbaldehyde
Description
1-Butan-2-ylindole-3-carbaldehyde is an indole derivative featuring a branched butan-2-yl substituent at the indole nitrogen and a formyl group at the 3-position. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological properties . The carbaldehyde group at the 3-position enhances reactivity, enabling participation in hydrogen bonding and serving as a synthetic intermediate for further functionalization.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-butan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-3-10(2)14-8-11(9-15)12-6-4-5-7-13(12)14/h4-10H,3H2,1-2H3 |
InChI Key |
DVWVYGDYAXQSRP-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=C(C2=CC=CC=C21)C=O |
Canonical SMILES |
CCC(C)N1C=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key structural analogs of 1-Butan-2-ylindole-3-carbaldehyde include:
Key Observations :
- The butan-2-yl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to linear alkyl or aromatic substituents .
- Electron-withdrawing groups (e.g., phenylsulfonyl) increase the electrophilicity of the carbaldehyde, favoring nucleophilic addition reactions .
Physical and Chemical Properties
- Solubility : Lipophilicity increases with alkyl chain length (e.g., butan-2-yl > methyl). Halogenated derivatives (e.g., chloro-fluorobenzyl) exhibit lower aqueous solubility due to hydrophobic effects .
- Hydrogen bonding : The carbaldehyde group participates in hydrogen bonding, influencing crystal packing. Electron-withdrawing substituents (e.g., sulfonyl) enhance hydrogen bond acceptor strength .
- Thermal stability : Aromatic substituents (e.g., benzyl) improve thermal stability compared to aliphatic groups .
Crystallographic and Structural Analysis
- SHELX programs are widely used for small-molecule crystallography, enabling precise determination of substituent effects on molecular geometry .
- WinGX and ORTEP facilitate visualization of anisotropic displacement parameters, critical for analyzing steric effects in branched analogs like the butan-2-yl derivative .
- Structure validation tools (e.g., PLATON) ensure accuracy in hydrogen bonding and torsional angle measurements .
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